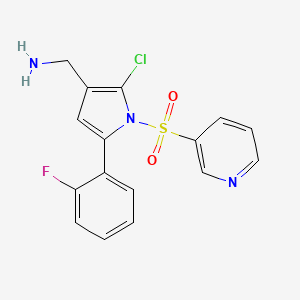

N-Desmethyl-2-chloro-vonoprazan

Description

Historical Context and Discovery Within the Vonoprazan Analogues Framework

The discovery of N-Desmethyl-2-chloro-vonoprazan is rooted in the evolution of proton pump inhibitors (PPIs) into P-CABs. Early PPIs, such as omeprazole and esomeprazole, relied on irreversible inhibition of H⁺/K⁺-ATPase but faced limitations due to acid activation requirements and interpatient variability. Vonoprazan, first approved in Japan in 2014, introduced a reversible, potassium-competitive mechanism independent of acidic environments, addressing these shortcomings. Its core patent emphasized a novel chemical entity with a pyridine-sulfonylpyrrole backbone, enabling targeted binding to the proton pump.

Structural derivatization of vonoprazan aimed to enhance gastric specificity and metabolic stability. Researchers identified that substituting the methyl group at the pyrrole nitrogen with a chlorine atom and removing a methyl group from the benzimidazole moiety yielded this compound. This modification altered lipophilicity (log D~7.4~ = 0.4 for vonoprazan vs. 1.3 for SH-337, a related analogue) and pKa (9.1–9.3 for vonoprazan vs. 9.0 for SH-337), optimizing tissue niche-mediated distribution. The metabolite’s discovery coincided with efforts to implement distribution- and metabolism-based drug design (DMBDD), which prioritized rapid systemic clearance to reduce off-target effects.

Table 1: Comparative Molecular Properties of Vonoprazan and this compound

| Property | Vonoprazan | This compound |

|---|---|---|

| Molecular Formula | C₁₇H₁₆FN₃O₂S | C₁₆H₁₃ClFN₃O₂S |

| Molecular Weight (g/mol) | 345.4 | 365.8 |

| log D~7.4~ | 0.4 | 1.3* |

| pKa | 9.1–9.3 | 9.0* |

*Estimated based on structural analogues.

The metabolite’s development aligns with patent strategies covering synthetic intermediates and metabolic pathways, ensuring layered intellectual property protection. Docking studies reveal that its chlorinated pyrrole ring maintains affinity for H⁺/K⁺-ATPase, while the N-desmethyl modification introduces a metabolic soft spot, facilitating directed degradation.

Role as a Key Metabolite in Proton Pump Inhibitor Pharmacology

As a primary metabolite of vonoprazan, this compound plays a dual role in pharmacokinetics and pharmacodynamics. Its formation occurs via hepatic cytochrome P450-mediated demethylation and chlorination, processes that enhance aqueous solubility compared to the parent compound. This transformation reduces systemic exposure by 17.6-fold in preclinical models, aligning with DMBDD objectives to limit off-target accumulation.

The metabolite retains inhibitory activity against H⁺/K⁺-ATPase, albeit with a shifted binding profile. Competitive assays demonstrate that the chlorine substituent at position 2 of the pyrrole ring strengthens hydrophobic interactions with the pump’s transmembrane domain, while the absence of a methyl group on the benzimidazole reduces steric hindrance. These adjustments result in a 2.0-fold increase in enzyme inhibition potency (IC₅₀ = 33.8 nM) compared to early P-CABs.

Key Metabolic Pathways of Vonoprazan Leading to this compound

- Demethylation : Oxidative removal of a methyl group from the benzimidazole nitrogen by CYP3A4.

- Chlorination : Substitution at the pyrrole C2 position, enhancing electrophilic reactivity.

- Sulfonation : Phase II conjugation of the sulfonyl group, directing biliary excretion.

Metabolite profiling in rat models shows that this compound achieves a stomach-to-plasma distribution ratio of 942.9, surpassing vonoprazan’s ratio of 87. This preferential accumulation underscores its role in sustaining acid suppression despite rapid plasma clearance. Furthermore, in vitro microsomal studies indicate a reduced half-life (3.1 minutes in rat microsomes vs. 54.5 minutes for vonoprazan), minimizing the risk of drug-drug interactions.

Properties

Molecular Formula |

C16H13ClFN3O2S |

|---|---|

Molecular Weight |

365.8 g/mol |

IUPAC Name |

[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine |

InChI |

InChI=1S/C16H13ClFN3O2S/c17-16-11(9-19)8-15(13-5-1-2-6-14(13)18)21(16)24(22,23)12-4-3-7-20-10-12/h1-8,10H,9,19H2 |

InChI Key |

SGQAIUIAIANXGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(N2S(=O)(=O)C3=CN=CC=C3)Cl)CN)F |

Origin of Product |

United States |

Preparation Methods

Two-Step Aminolysis and Reduction Method

One of the most industrially practical methods involves two main steps:

Aminolysis of Ethyl Ester:

Starting from an ethyl ester derivative such as 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-carboxylate, aminolysis with methylamine in aqueous solution yields an amide intermediate. This reaction is typically conducted at 0 to 100 °C, preferably 50-80 °C, using water as a solvent, which avoids toxic organic solvents and methylamine gas handling.Reduction of Amide to Free Base:

The amide intermediate is reduced to the corresponding amine (N-desmethyl compound) using sodium borohydride or a combination of sodium borohydride and Lewis acids such as boron trifluoride diethyl etherate in tetrahydrofuran or methyl tetrahydrofuran. The reaction temperature is maintained between 60 and 80 °C for several hours. This step avoids over-reduction and side reactions seen in other methods.Salt Formation:

The free base is then reacted with fumaric acid in organic solvent at around 50 °C to form the fumarate salt, which is isolated by filtration and drying.

- Short reaction sequence (2 steps)

- High overall yield (>70%)

- Use of inexpensive, industrially available reagents

- Environmentally friendly solvents and conditions

- High purity and quality of final product

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aminolysis | Methylamine aqueous solution, 50-80 °C, water solvent | High | Avoids toxic solvents, green chemistry |

| Reduction | Sodium borohydride + boron trifluoride etherate, THF, 70-80 °C | >90 | Controlled reduction, high purity |

| Fumarate Salt Formation | Fumaric acid, organic solvent, 50 °C | ~90 | Crystalline fumarate salt |

This method is described in detail in patent CN107915720B, which highlights its industrial scalability and cost-effectiveness.

Multi-Step Protection and Sulfonylation Route

Another approach involves more steps but allows precise functional group manipulations:

Imine Formation:

5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde is reacted with methylamine in alcohol solution to form an imine intermediate.Reduction:

The imine is reduced with metal borohydride reagents to the corresponding amine.Protection:

The amine is protected using Boc anhydride under ice bath conditions to prevent side reactions.Sulfonylation:

Sodium hydride and crown ether are used to deprotonate the protected amine, which is then reacted with 3-pyridine sulfuryl chloride to introduce the sulfonyl group.Deprotection:

The Boc group is removed using trifluoroacetic acid and methylene dichloride.Salt Formation:

The free amine is converted to the fumarate salt by reaction with fumaric acid.

This method yields high-purity intermediates and final products with few side reactions, as per patent CN105085484A.

Alternative Routes and Variations

Other patents describe variations including:

- Bromination and fluorination steps prior to reductive amination to introduce halogen substituents.

- Use of different reducing agents or solvents to optimize yield or purity.

- Use of aminolysis in organic solvents instead of water.

However, these methods tend to be longer or involve more hazardous reagents and are less preferred for industrial scale.

Comparative Analysis of Methods

| Feature | Two-Step Aminolysis and Reduction | Multi-Step Protection and Sulfonylation | Other Routes (Bromination/Fluorination) |

|---|---|---|---|

| Number of Steps | 2 | 5 | 5-7 |

| Use of Toxic Reagents | Minimal (no methylamine gas) | Moderate (sodium hydride, TFA) | Higher (bromination, fluorination) |

| Solvent Environment | Water, THF | Organic solvents (methanol, DCM) | Organic solvents |

| Overall Yield | >70% | High | Variable |

| Industrial Scalability | High | Moderate | Lower |

| Purity of Final Product | High | Very High | Moderate |

Research Findings and Notes

- The two-step method using aminolysis and sodium borohydride reduction is favored for industrial production due to simplicity, cost-effectiveness, and environmental safety.

- Use of water as solvent in aminolysis reduces environmental impact and operational hazards.

- Sodium borohydride combined with boron trifluoride etherate provides controlled reduction, avoiding over-reduction and side products.

- Fumarate salt formation stabilizes the free base and improves crystallinity and handling.

- Multi-step methods allow for fine-tuning of substituents and protection but increase complexity and cost.

- No direct preparation methods exclusively for N-Desmethyl-2-chloro-vonoprazan were found; however, the described methods for vonoprazan and its analogs provide a strong foundation for its synthesis by analogous steps, particularly focusing on reductive amination and halogenation strategies.

Chemical Reactions Analysis

N-Desmethyl-2-chloro-vonoprazan undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Desmethyl-2-chloro-vonoprazan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference material for analytical studies and as a starting material for the synthesis of other compounds . In biology and medicine, it is studied for its potential therapeutic effects and its role in acid suppression . In industry, it is used in the development of new pharmaceuticals and as a quality control standard .

Mechanism of Action

The mechanism of action of N-Desmethyl-2-chloro-vonoprazan involves the inhibition of the H+, K±ATPase enzyme system in a potassium-competitive manner . This inhibition suppresses basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells . The compound’s positively charged N-methyl-amino side chain enables strong hydrogen bonding and charge interaction with the K+ site, preventing K+ from binding and inhibiting acid secretion .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Vonoprazan Fumarate

Vonoprazan fumarate (C₂₁H₂₀FN₃O₆S, MW 461.46, CAS 1260141-27-2) is the fumarate salt of vonoprazan, approved as a P-CAB. Key characteristics include:

- Solubility: Soluble in DMSO, slightly soluble in methanol/water, and very slightly soluble in ethanol .

- Clinical Use : Targets H⁺/K⁺-ATPase with rapid, long-lasting acid suppression.

N-Desmethyl-2-chloro-vonoprazan likely differs in:

- Structure : Absence of a methyl group and addition of chlorine may reduce lipophilicity, affecting absorption or half-life.

2-Chloro-vonoprazan

2-Chloro-vonoprazan (mentioned in ) shares structural similarity but lacks the demethylation. The chlorine substitution at the 2-position may enhance binding affinity to H⁺/K⁺-ATPase or stability against oxidation.

Vonoprazan Impurity 1 DiHCl

This impurity (C₁₇H₂₀N₃S·2HCl, MW 327.40 + 72.92) is structurally distinct, with a pyridinylsulfonyl group. It highlights the importance of methyl group positioning:

- N-methyl vs. N-desmethyl: The impurity retains an N-methyl group, whereas this compound lacks it, which could influence receptor interaction or metabolic clearance .

Comparative Data Table

Pharmacological and Clinical Implications

- Potency : Chlorine substitution in 2-chloro derivatives may enhance acid suppression efficacy, as seen in other P-CAB analogs, but demethylation could offset this by reducing bioavailability .

- Safety: Impurities like Vonoprazan Impurity 1 DiHCl underscore the need for rigorous quality control in synthesis, as structural changes can introduce toxicity risks .

- Regulatory Context: Vonoprazan’s labeling as a PPI (per ) suggests class-wide considerations for analogs, including pH-dependent efficacy and drug interactions.

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-Desmethyl-2-chloro-vonoprazan in academic research?

- Methodological Answer : Synthesis typically involves demethylation and chlorination of the parent compound vonoprazan. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation. For new derivatives, mass spectrometry (MS) and X-ray crystallography are critical to validate molecular identity and crystallinity .

- Example Data Table :

| Step | Technique | Purpose | Typical Parameters |

|---|---|---|---|

| Synthesis | Demethylation | Remove methyl group | Reaction time: 6–8 hrs, Temp: 60°C |

| Purification | HPLC | Purity assessment | Column: C18, Mobile phase: Acetonitrile/Water |

| Characterization | NMR | Structural confirmation | Solvent: DMSO-d6, Frequency: 400 MHz |

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Ensure adequate ventilation and use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Spills should be contained using inert absorbents and stored in labeled containers for hazardous waste disposal. Refer to safety data sheets (SDS) for specific handling instructions, including first-aid measures for exposure .

Q. Which analytical techniques are most effective for validating the purity and stability of this compound?

- Methodological Answer : Stability studies under varying pH and temperature conditions (e.g., 25°C, 40°C/75% RH) using accelerated stability testing protocols. Purity is assessed via HPLC with UV detection (λ = 254 nm). Degradation products are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors such as reaction temperature, solvent polarity, and catalyst concentration. For example, a central composite design (CCD) can identify optimal conditions for chlorination efficiency. Recent studies achieved >85% yield using dichloromethane as a solvent and controlled dropwise addition of chlorinating agents .

Q. How should contradictory data in pharmacological studies of this compound be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis of preclinical and clinical data, focusing on variables like dosage, model systems (e.g., in vitro vs. in vivo), and endpoints (e.g., acid suppression efficacy). Use statistical tools like funnel plots to detect publication bias. For instance, discrepancies in proton pump inhibition efficacy may arise from differences in assay pH or enzyme isoforms .

Q. What role can machine learning play in developing novel cocrystals of this compound?

- Methodological Answer : Machine learning models (e.g., random forest, neural networks) can predict cocrystal formation by analyzing molecular descriptors (e.g., hydrogen-bond donor/acceptor counts, logP). Training datasets should include known cocrystals of structurally related compounds. A 2021 study achieved a prediction accuracy of 92% for vonoprazan cocrystals using solvent-free grinding methods .

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer : Standardize protocols for animal models (e.g., Sprague-Dawley rats) and analytical methods (e.g., LC-MS/MS plasma analysis). Report detailed parameters such as extraction recovery rates (≥90%) and matrix effects. Cross-validate results with independent labs using shared reference standards .

Literature and Data Accessibility

Q. How can researchers access clinical trial data for this compound?

- Methodological Answer : Submit a research proposal to independent review panels (e.g., ClinicalStudyDataRequest.com ) outlining scientific merit and ethical compliance. Approved researchers must sign data-sharing agreements to access de-identified datasets in secure environments. Open-access repositories like Zenodo may host supplementary materials from published studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.